molecular formula C17H17ClN2O4 B5466193 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate

Cat. No.: B5466193
M. Wt: 348.8 g/mol
InChI Key: LFCNVPOBWIIXMJ-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization or chromatography to ensure it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)24-20-16(19)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCNVPOBWIIXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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